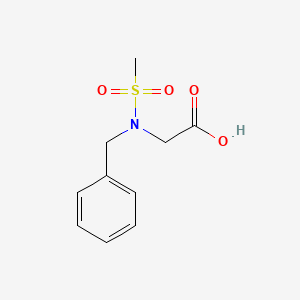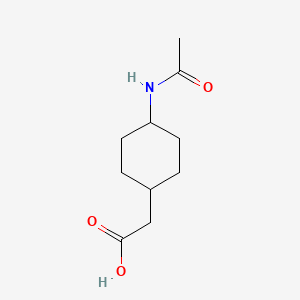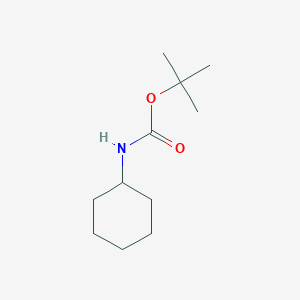
3-Phosphono-D-alanine
Descripción general
Descripción
3-Phosphono-D-alanine (3-PD) is an important compound in biochemistry, with a wide range of applications in scientific research. It is a derivative of alanine, a non-essential amino acid, and is synthesized in a variety of ways, depending on the purpose of the synthesis. 3-PD is used in a variety of lab experiments, and has several biochemical and physiological effects on organisms, both beneficial and detrimental.
Aplicaciones Científicas De Investigación
DNA Synthesis in HIV-1 Reverse Transcriptase
3-Phosphono-D-alanine analogues show potential as substrates for HIV-1 reverse transcriptase. Specifically, 3-phosphono-L-alanine has been found to be an excellent mimic of the pyrophosphate moiety of deoxyadenosine triphosphate, used in the enzymatic synthesis of nucleic acids. This has implications for DNA synthesis protocols in HIV research (Yang et al., 2011).
Antibacterial Activity
Phosphono dipeptides containing this compound derivatives exhibit significant antibacterial activity. These peptides have been tested against various bacterial species, with some analogues showing comparable activity to established antibacterial agents (Lejczak et al., 1986); (Zboińska et al., 1993).
Peptide Research and Biochemistry
The replacement of amino acids in peptides by phosphono-analogous amino acids, including this compound, is a key area of research. This is particularly relevant in the context of synthesizing analogues of biologically significant compounds, such as pantothenic acid and pantetheine (Neidlein & Greulich, 1992).
Interaction with Alanine Racemase
This compound analogues like 1-aminoethylphosphonic acid show inhibitory effects on alanine racemase, a key enzyme in bacterial cell walls. This has implications for developing new antibacterial agents (Stamper et al., 1998).
Enzyme Inhibition Studies
Phosphonate analogues of this compound have been studied for their role in enzyme inhibition, particularly in the context of bacterial biosynthesis and potential applications in antibacterial drug development (Badet et al., 1986).
Direcciones Futuras
Recent antiviral advances indicate that phosphonate nucleoside prodrugs show promise outside the realm of HIV/Hepatitis B . Bisamidate L-α-2′-deoxythreosyl prodrugs display a 200-fold increase in potency over their phosphonic acid parent molecule against both HIV-1 and HIV-2 . This suggests that 3-Phosphono-D-alanine and other phosphonates could have potential applications in the development of new antiviral drugs .
Mecanismo De Acción
- The role of PSP is to catalyze the last step in the serine biosynthesis pathway, converting phosphoserine to serine . This reaction proceeds via the formation of a phosphoryl-enzyme intermediate .
Target of Action
- primarily targets phosphoserine phosphatase (PSP), an enzyme involved in the biosynthesis of serine from carbohydrates.
Análisis Bioquímico
Biochemical Properties
3-Phosphono-D-alanine plays a significant role in biochemical reactions by mimicking the pyrophosphate moiety of nucleoside triphosphates. It interacts with enzymes such as DNA polymerases and reverse transcriptases. For instance, in the context of HIV-1 reverse transcriptase, this compound can act as a substrate, resulting in efficient incorporation into a growing nucleic acid chain . This interaction is crucial for understanding the enzyme’s mechanism and for developing potential therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleic acids can alter the normal replication process, leading to changes in gene expression and potentially affecting cellular metabolism . These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by mimicking pyrophosphate, thereby altering the enzyme’s activity. This compound’s ability to be incorporated into nucleic acids by enzymes like DNA polymerases and reverse transcriptases highlights its role in modifying gene expression and enzyme activity . Understanding these molecular mechanisms is crucial for developing new biochemical tools and therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, allowing for long-term studies of its effects on cellular function . Its degradation over time can also provide insights into its long-term impact on cells and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by mimicking pyrophosphate and altering enzyme activity . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926098 | |
| Record name | 3-Phosphono-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128241-72-5 | |
| Record name | 3-Phosphono-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128241-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-3-phosphonopropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128241725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phosphono-D-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Phosphono-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-2-Amino-3-phosphonopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL1D9LZ2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of L-AP3, and how does D-AP3 compare?
A1: L-AP3 acts as a selective antagonist of metabotropic glutamate receptors (mGluRs) [, , ]. While it effectively blocks the late phase of long-term potentiation (LTP) at concentrations of 100-300 μM, its D-isomer, D-AP3, does not exhibit this effect []. This suggests a stereoselective interaction with mGluRs, highlighting the importance of the L-enantiomer for its activity.
Q2: Are there any studies highlighting potential neurotoxic effects of D-AP3?
A3: While one study demonstrated that high doses of L-AP3 (600 nmol) injected intracaudatally in rats induced neurotoxic effects, including vasogenic brain edema and neuronal degeneration, D-AP3 did not mimic this effect []. This suggests that the neurotoxicity observed with L-AP3 might be related to its specific interaction with mGluRs, an interaction not shared by D-AP3.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



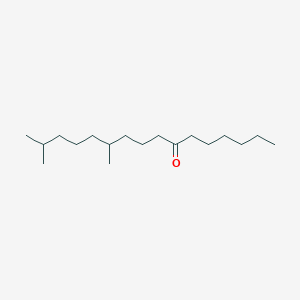
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
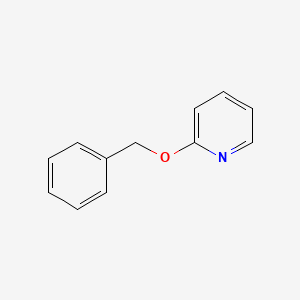

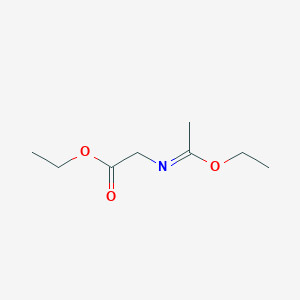

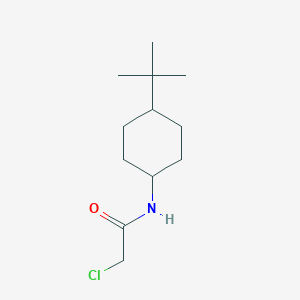
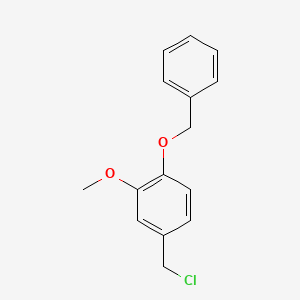

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
